Cas no 2765-59-5 (2-Chloro-10-(3-chloropropyl)phenothiazine)

2-Chloro-10-(3-chloropropyl)phenothiazine is a chlorinated phenothiazine derivative with a reactive 3-chloropropyl side chain, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization, particularly in the development of antipsychotic and neuroleptic agents. The presence of two chloro substituents enhances its reactivity in nucleophilic substitution reactions, facilitating the synthesis of complex heterocyclic compounds. This compound exhibits stability under standard storage conditions, ensuring consistent performance in research and industrial processes. Its utility in medicinal chemistry stems from its role as a precursor for derivatives with potential pharmacological activity, particularly in central nervous system-targeted therapies.
2-Chloro-10-(3-chloropropyl)phenothiazine structure
2765-59-5 structure
Product name:2-Chloro-10-(3-chloropropyl)phenothiazine
CAS No:2765-59-5
MF:C15H13Cl2NS
Molecular Weight:310.2414
MDL:MFCD01247123
CID:263977
PubChem ID:75998

2-Chloro-10-(3-chloropropyl)phenothiazine 化学的及び物理的性質

名前と識別子

    • 10H-Phenothiazine,2-chloro-10-(3-chloropropyl)-
    • 2-Chloro-10-(3-chloropropyl)phenothiazine
    • 10-(3-chloropropyl)-2-chlorophenothiazine
    • 2-Chlor-10-(3-chlor-propyl)-phenothiazin
    • 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
    • 2-chloro-10-(3-chloro-propyl)-phenothiazine
    • 2-chloro-N-(3-chloropropyl)phenothiazine
    • SGWITRIKWQUYGZ-UHFFFAOYSA-N
    • STK532942
    • 2-
    • J-016843
    • 6H7RTH44UX
    • MFCD01247123
    • T70706
    • NS00028341
    • 10H-Phenothiazine, 2-chloro-10-(3-chloropropyl)-
    • 2-Chlor-10-(3-chlorpropyl)-phenothiazin
    • AS-67742
    • C3394
    • 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine #
    • 2765-59-5
    • FT-0664575
    • 2-CHLORO-10-(3-CHLORO-PROPYL)-10H-PHENOTHIAZINE
    • DTXSID50182027
    • CS-0320565
    • SCHEMBL8053156
    • AKOS005464954
    • UNII-6H7RTH44UX
    • EINECS 220-438-8
    • EU-0002518
    • 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine; gamma-(2-Chlorophenothiazinyl-10)propyl Chloride;
    • DB-067811
    • MDL: MFCD01247123
    • インチ: 1S/C15H13Cl2NS/c16-8-3-9-18-12-4-1-2-5-14(12)19-15-7-6-11(17)10-13(15)18/h1-2,4-7,10H,3,8-9H2
    • InChIKey: SGWITRIKWQUYGZ-UHFFFAOYSA-N
    • SMILES: ClC([H])([H])C([H])([H])C([H])([H])N1C2=C([H])C([H])=C([H])C([H])=C2SC2C([H])=C([H])C(=C([H])C1=2)Cl

計算された属性

  • 精确分子量: 309.01500
  • 同位素质量: 309.015
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 302
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.5
  • XLogP3: 5.7

じっけんとくせい

  • 密度みつど: 1.325
  • Boiling Point: 454.9°Cat760mmHg
  • フラッシュポイント: 228.9°C
  • Refractive Index: 1.642
  • PSA: 28.54000
  • LogP: 5.63660

2-Chloro-10-(3-chloropropyl)phenothiazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB549916-1 g
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine; .
2765-59-5
1g
€893.80 2023-07-11
TRC
C364890-1g
2-Chloro-10-(3-chloropropyl)phenothiazine
2765-59-5
1g
$ 379.00 2023-09-08
abcr
AB549916-250 mg
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine; .
2765-59-5
250MG
€310.70 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3394-1G
2-Chloro-10-(3-chloropropyl)phenothiazine
2765-59-5 98.0%(GC)
1G
¥1890.0 2022-09-28
SHENG KE LU SI SHENG WU JI SHU
sc-391969-1g
2-Chloro-10-(3-chloropropyl)phenothiazine,
2765-59-5
1g
¥4813.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X205778A-250mg
2-Chloro-10-(3-chloropropyl)phenothiazine
2765-59-5
250mg
¥791.0 2024-07-20
Chemenu
CM395576-1g
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
2765-59-5 95%+
1g
$324 2024-07-28
TRC
C364890-25mg
2-Chloro-10-(3-chloropropyl)phenothiazine
2765-59-5
25mg
$ 87.00 2023-09-08
TRC
C364890-250mg
2-Chloro-10-(3-chloropropyl)phenothiazine
2765-59-5
250mg
$ 161.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C870207-250mg
2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
2765-59-5 98%
250mg
¥798.30 2022-09-29

2-Chloro-10-(3-chloropropyl)phenothiazine 合成方法

2-Chloro-10-(3-chloropropyl)phenothiazine 関連文献

2-Chloro-10-(3-chloropropyl)phenothiazineに関する追加情報

Introduction to 2-Chloro-10-(3-chloropropyl)phenothiazine (CAS No. 2765-59-5)

2-Chloro-10-(3-chloropropyl)phenothiazine, identified by its Chemical Abstracts Service (CAS) number 2765-59-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phenothiazine class, a well-documented family of heterocyclic aromatic compounds known for their diverse biological activities. The structural features of 2-Chloro-10-(3-chloropropyl)phenothiazine, particularly the presence of chlorine substituents at the 2-position and a 3-chloropropyl group at the 10-position, contribute to its unique chemical properties and potential applications in drug discovery.

The phenothiazine scaffold has a long history of therapeutic use, with derivatives such as chlorpromazine and thioridazine being widely employed as antipsychotic and antiemetic agents. The introduction of chloro substituents in 2-Chloro-10-(3-chloropropyl)phenothiazine enhances its lipophilicity and binding affinity to various biological targets, making it a promising candidate for further pharmacological investigation. Recent studies have highlighted the compound's potential in modulating neurotransmitter systems, which could be relevant for treating neurological disorders.

One of the most intriguing aspects of 2-Chloro-10-(3-chloropropyl)phenothiazine is its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions are critical for understanding its pharmacological profile and potential therapeutic effects. Research has demonstrated that modifications in the phenothiazine ring, such as the chloro and chloropropyl substitutions, can significantly alter receptor binding affinity and downstream signaling pathways. This underscores the importance of structural optimization in developing novel pharmaceutical agents.

In addition to its serotonergic properties, 2-Chloro-10-(3-chloropropyl)phenothiazine has shown promise in preclinical studies as a modulator of dopamine receptors. Dopamine dysregulation is implicated in various neurological conditions, including Parkinson's disease and schizophrenia. The compound's ability to interact with D2 receptors without causing excessive side effects makes it an attractive candidate for further development. Moreover, its structural similarity to established antipsychotics suggests that it may inherit some of their beneficial pharmacological characteristics while potentially offering improved efficacy or reduced adverse effects.

The synthesis of 2-Chloro-10-(3-chloropropyl)phenothiazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chlorine atoms at the 2-position and 3-position of the propyl chain are particularly sensitive to reaction conditions, necessitating careful optimization to prevent unwanted side products. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have significantly improved the efficiency and scalability of producing this compound.

Electrophysiological studies have provided valuable insights into the pharmacological effects of 2-Chloro-10-(3-chloropropyl)phenothiazine on neuronal circuits. By examining its impact on ion channel activity and neurotransmitter release, researchers have been able to elucidate its mechanism of action at a molecular level. These findings are crucial for understanding how the compound affects brain function and for identifying potential therapeutic applications.

The compound's potential extends beyond traditional neurological applications. Emerging research suggests that 2-Chloro-10-(3-chloropropyl)phenothiazine may exhibit anti-inflammatory and antioxidant properties. Inflammatory processes are increasingly recognized as contributing factors in various chronic diseases, including neurodegenerative disorders and cardiovascular conditions. By modulating inflammatory pathways, this compound could offer novel therapeutic strategies for these conditions.

The development of 2-Chloro-10-(3-chloropropyl)phenothiazine as a pharmaceutical agent is still in its early stages, but preliminary results are promising. Further preclinical studies are needed to evaluate its safety profile, optimal dosing, and long-term effects. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into clinical applications.

The future direction of research on 2-Chloro-10-(3-chloropropyl)phenothiazine includes exploring its potential in combination therapies with other drugs targeting different neurotransmitter systems. Such combination approaches could enhance therapeutic efficacy while minimizing side effects. Additionally, computational modeling techniques are being employed to predict how structural modifications might influence biological activity, which could accelerate the drug discovery process.

In conclusion, 2-Chloro-10-(3-chloropropyl)phenothiazine (CAS No. 2765-59-5) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and demonstrated biological activities make it a valuable compound for further research and development. As our understanding of neural circuits and disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex neurological disorders.

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